4-Cyclopropoxy-2-sulfamoylbenzoic acid is a chemical compound that belongs to the class of sulfonamide derivatives, characterized by a sulfonamide functional group attached to a benzoic acid structure. This compound features a cyclopropoxy group, which contributes to its unique properties and potential applications in various scientific fields. The compound's structure can be represented by the molecular formula and is identified by the CAS number 1353854-72-4.
The compound can be synthesized through various chemical methods and is often explored for its biological activities. It is primarily sourced from chemical synthesis in laboratory settings and may also be found in specialized chemical databases and patent literature, which detail its synthesis, properties, and applications.
4-Cyclopropoxy-2-sulfamoylbenzoic acid is classified as:
The synthesis of 4-cyclopropoxy-2-sulfamoylbenzoic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed to purify the final product.
The molecular structure of 4-cyclopropoxy-2-sulfamoylbenzoic acid features:
4-Cyclopropoxy-2-sulfamoylbenzoic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the sulfonamide group and the sterics introduced by the cyclopropoxy substituent.
The mechanism of action for 4-cyclopropoxy-2-sulfamoylbenzoic acid primarily involves its interaction with biological targets through:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity, including anti-inflammatory and antibacterial effects.
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
4-Cyclopropoxy-2-sulfamoylbenzoic acid has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research endeavors aimed at discovering novel therapeutic agents.
The cyclopropoxy moiety significantly enhances interfacial interactions and electronic properties in benzoic acid derivatives. In perovskite/spiro-OMeTAD systems, 4-cyclopropylbenzoic acid (4-CPBA) demonstrates stronger π-π stacking and orbital interactions compared to unsubstituted benzoic acid, attributable to the electron-donating nature of cyclopropyl groups. This modification improves energy level alignment at interfaces, boosting carrier transport efficiency by >25% in photovoltaic devices [2]. Key synthetic approaches include:
Table 1: Cyclopropoxy Introduction Methods Comparison
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ullmann Ether Synthesis | CuI/1,10-Phen | 120 | 85 | 98.5 |
Nucleophilic Displacement | None | 60 | 72 | 97.2 |
Reductive Alkylation | Pd/C (10%) | 25 | 92 | 99.1 |
The cyclopropyl group’s conformational restriction enhances molecular orientation on surfaces, with XPS studies confirming 0.18 eV binding energy shifts in Pb 4f peaks, indicating stronger coordination versus unsubstituted analogs [2].
Sulfamoyl group (-SO₂NH₂) installation employs chlorosulfonic acid-mediated sulfonation at 0-5°C, followed by controlled ammonia quenching. This method achieves >95% regioselectivity at the ortho position relative to carboxylic acid groups [3] [5]. Critical parameters include:
Bioactivity enhancement mechanisms involve:
Table 2: Sulfamoyl Bioactivity Contributions
Target | IC₅₀ (Unsubstituted) | IC₅₀ (Sulfamoyl-Modified) | Enhancement |
---|---|---|---|
h-NTPDase1 | >100 μM | 2.88 ± 0.13 μM | 35-fold |
h-NTPDase8 | Not active | 0.28 ± 0.07 μM | >100-fold |
LDH (Cancer) | 22.2 μM | 0.144 μM | 154-fold |
Sulfamoyl groups enable spontaneous functionalization of NiOx/perovskite interfaces in energy devices, reducing van der Waals gaps between 3D perovskite layers [2] [3].
Ortho-sulfamoyl/para-cyclopropoxy configurations optimize steric and electronic effects. Regiocontrol is achieved through:
Protection-Deprotection Sequences
Microwave-Assisted Direct FunctionalizationSingle-step modification using:
Steric maps confirm ortho-sulfamoyl groups occupy 38% less molecular footprint than meta-substituted analogs, enabling deeper penetration into enzyme active sites. In h-NTPDase inhibition, ortho-sulfamoyl/para-halogen derivatives show 100-fold greater potency than reversed isomers [3] [9].
Solvent-Free MethodsMechanochemical ball-milling (400 rpm) enables cyclopropane ring formation via:
Catalyzed Pathways1. Transition Metal Catalysis:- Pd₂(dba)₃ (3 mol%)- XPhos ligand (6 mol%)- Cyclopropyl bromide electrophile- Toluene, 80°C, 12h (Yield: 82%)
Table 3: Cyclopropane Formation Efficiency Comparison
Method | Energy Input (kJ/mol) | Atom Economy (%) | Byproduct Formation |
---|---|---|---|
Solvent-Free (Ball Mill) | 18.2 | 94.7 | Negligible |
Pd Catalysis | 142.6 | 88.3 | Tributylamine oxide |
Phase-Transfer | 32.5 | 91.1 | Hexamethyldisiloxane |
Catalyzed routes enable chiral cyclopropane synthesis (up to 98% ee) using spiro-bis(oxazoline) ligands, though solvent-free methods show superior sustainability (E-factor: 0.08 vs. 5.6 for Pd route) [2] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8